![molecular formula C14H13N3O3 B2623570 methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 834896-23-0](/img/structure/B2623570.png)
methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrazolo[3,4-b]pyridine derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is not fully understood. However, studies have suggested that this compound exerts its biological activity by interacting with specific targets in the cell. For example, in the case of its anticancer activity, this compound has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of specific enzymes involved in cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of specific enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases. Additionally, this compound has been shown to possess antimicrobial and antifungal properties, with studies demonstrating its ability to inhibit the growth of various microorganisms.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate in lab experiments is its diverse biological activities. This compound has shown promising results as an anticancer agent, antimicrobial agent, and insecticide, making it a valuable tool for researchers in various fields. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. One area of interest is the development of new derivatives of this compound with improved biological activities. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, more research is needed to explore the potential use of this compound as a building block for the synthesis of new materials.
Synthesis Methods
The synthesis of methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been reported in the literature. The most common method involves the reaction of 3,5-dimethylpyrazole, furfural, and ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with methyl iodide to obtain the final compound.
Scientific Research Applications
Methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to possess antimicrobial, antifungal, and anti-inflammatory properties.
In material science, this compound has been investigated for its potential use as a fluorescent probe and as a building block for the synthesis of new materials. In agriculture, this compound has been shown to possess insecticidal properties, with studies demonstrating its ability to control the population of various insect pests.
properties
IUPAC Name |
methyl 6-(furan-2-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-8-12-9(14(18)19-3)7-10(11-5-4-6-20-11)15-13(12)17(2)16-8/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIUFEGDUBHVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B2623488.png)

![2,7-Dimethyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2623490.png)
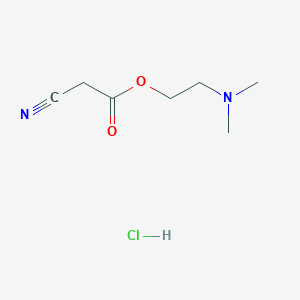
![2-(1H-indol-3-yl)-2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2623496.png)
![2-[(2-Chloro-1,3-thiazol-5-yl)methylidene]propanedinitrile](/img/structure/B2623497.png)

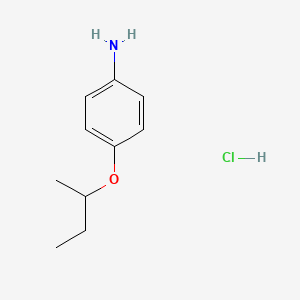
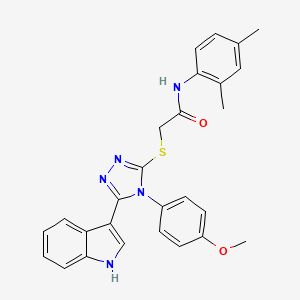
![5-[2-(2,3-Dimethyl-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2623503.png)
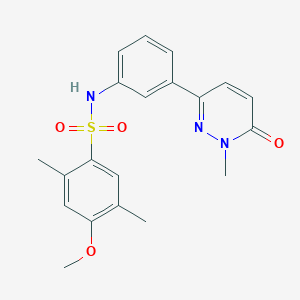
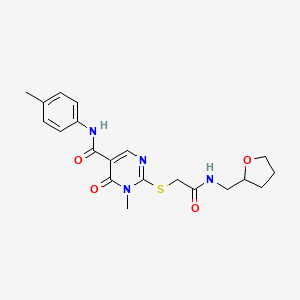
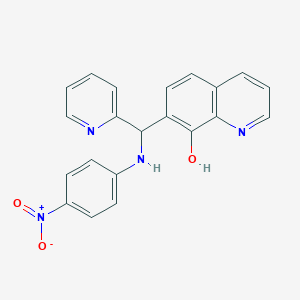
![(1S,6R)-7,7-Dimethyl-2-azabicyclo[4.1.1]octan-3-one;hydrochloride](/img/structure/B2623510.png)